2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide
CAS No.: 946298-19-7
Cat. No.: VC11962722
Molecular Formula: C22H27N3O4S
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946298-19-7 |
|---|---|
| Molecular Formula | C22H27N3O4S |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 2-methyl-N-[4-[(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide |
| Standard InChI | InChI=1S/C22H27N3O4S/c1-4-21(26)25-13-5-6-16-7-8-18(14-20(16)25)24-30(28,29)19-11-9-17(10-12-19)23-22(27)15(2)3/h7-12,14-15,24H,4-6,13H2,1-3H3,(H,23,27) |
| Standard InChI Key | WVJAPLJXQWWMOR-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |
| Canonical SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |
Introduction
Synthesis
The synthesis of compounds with similar structures typically involves multicomponent reactions. These reactions can include the formation of the tetrahydroquinoline core, followed by the introduction of the sulfamoyl and propanamide groups. The specific synthesis pathway for 2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide would likely involve analogous steps, but detailed procedures are not documented in the available literature.
Comparison with Similar Compounds
Research Findings and Future Directions
While specific research findings on 2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide are lacking, ongoing research in medicinal chemistry continues to explore the potential of tetrahydroquinoline-based compounds. Future studies should focus on synthesizing this compound and evaluating its biological activities to determine its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume